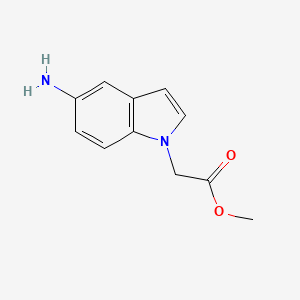

methyl 2-(5-amino-1H-indol-1-yl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(5-aminoindol-1-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-15-11(14)7-13-5-4-8-6-9(12)2-3-10(8)13/h2-6H,7,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPNXFJVIMBJDBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C=CC2=C1C=CC(=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Indole Based Scaffolds in Synthetic Methodologies and Chemical Design

The indole (B1671886) nucleus is a cornerstone in the architecture of biologically active molecules, earning it the designation of a "privileged scaffold" in medicinal chemistry. eurekaselect.comnih.gov This bicyclic aromatic heterocycle is a fundamental component of numerous natural products, such as the essential amino acid tryptophan and the neurotransmitter serotonin, as well as a vast array of synthetic pharmaceuticals. eurekaselect.com Its structural versatility and ability to interact with a wide range of biological targets have made it a focal point of drug discovery and development for decades. mdpi.combenthamdirect.com

The significance of the indole scaffold is underscored by its presence in drugs with diverse therapeutic applications, including anti-inflammatory agents like indomethacin, and anti-migraine drugs such as sumatriptan. eurekaselect.commdpi.com The broad utility of indole derivatives extends to oncology, infectious disease management, and treatments for neurodegenerative and metabolic disorders. mdpi.comnih.gov

The immense interest in this scaffold has driven the development of a rich and varied portfolio of synthetic methodologies. openmedicinalchemistryjournal.com Classic named reactions like the Fischer, Bischler, and Bartoli indole syntheses provide foundational routes to the core structure, while modern advancements have introduced sophisticated metal-catalyzed techniques (e.g., using palladium, copper, or iridium) to construct highly functionalized and complex indole derivatives. acs.orgorganic-chemistry.orgmdpi.com This continuous evolution of synthetic strategies allows chemists to precisely tailor the indole core with various substituents, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds in drug design. nih.govresearchgate.netunm.edu

Contextualizing Methyl 2 5 Amino 1h Indol 1 Yl Acetate Within Substituted Indole 1 Yl Acetate Chemistry

Methyl 2-(5-amino-1H-indol-1-yl)acetate belongs to the specific subclass of N-substituted indoles, more precisely, the indole-1-yl acetates. This structural class is characterized by the attachment of an acetic acid or ester moiety directly to the nitrogen atom of the indole (B1671886) ring. The synthesis of this core structure is typically achieved through the N-alkylation of a pre-existing indole ring with a haloacetate ester, such as methyl bromoacetate (B1195939).

The indole-1-yl acetate (B1210297) framework itself has been investigated for its biological potential, with some derivatives showing promise as anti-inflammatory agents. acs.orgacs.org More broadly, it serves as a versatile intermediate in organic synthesis. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides or other functional groups, expanding the molecular diversity accessible from a common precursor.

The specific compound, methyl 2-(5-amino-1H-indol-1-yl)acetate, is further distinguished by the presence of an amino group at the 5-position of the benzene (B151609) portion of the indole ring. The synthetic route to this molecule would likely involve the N-alkylation of 5-nitroindole, followed by the chemical or catalytic reduction of the nitro group to the desired amine. This 5-amino group is of particular strategic importance in chemical design; it acts as a key functional handle for further derivatization. For instance, it can undergo acylation or sulfonylation to generate libraries of amide or sulfonamide derivatives, a common strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity. mdpi.com

Overview of Current Research Landscape for Aminoindole Derivatives

Classical and Modern Approaches to Indole Core Construction Relevant to 1-Substituted Indoles

The formation of the indole ring system is a well-studied area of organic synthesis, with several named reactions providing reliable pathways to this privileged scaffold. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used methods for constructing the indole core. byjus.comwikipedia.org The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone. byjus.comthermofisher.com

The mechanism proceeds through the formation of a phenylhydrazone, which isomerizes to an enamine tautomer. byjus.comwikipedia.org Subsequent protonation is followed by an irreversible nih.govnih.gov-sigmatropic rearrangement, breaking the N-N bond and leading to a di-imine intermediate. Aromatization and intramolecular cyclization yield an aminoindoline, which then eliminates a molecule of ammonia (B1221849) to furnish the final aromatic indole. byjus.com

To synthesize a 5-aminoindole (B14826) precursor, the Fischer synthesis can be adapted by using a starting arylhydrazine with a nitrogen-containing substituent at the para-position. A common strategy involves using a protected amino group, such as an acetamido group, to prevent unwanted side reactions under the acidic conditions of the cyclization. For example, the synthesis of (5-amino-2-methyl-1H-indol-3-yl)acetic acid derivatives has been achieved through the indolization of ethyl levulinate p-acetaminophenylhydrazone. researchgate.net This approach places the protected amino group at the 5-position of the resulting indole ring, which can later be deprotected to yield the free amine.

Table 1: Key Features of the Adapted Fischer Indole Synthesis

| Feature | Description |

| Starting Materials | A p-substituted phenylhydrazine (B124118) (e.g., p-acetaminophenylhydrazine) and a ketone or aldehyde (e.g., ethyl levulinate). researchgate.net |

| Catalyst | Brønsted acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., ZnCl₂). wikipedia.org |

| Key Step | nih.govnih.gov-sigmatropic rearrangement of the protonated enamine intermediate. byjus.com |

| Regiocontrol | The position of the substituent on the phenylhydrazine ring dictates its final position on the indole's benzene (B151609) ring. A para-substituent leads to a 5-substituted indole. |

| Advantage | Robust, versatile, and builds upon readily available starting materials. byjus.com |

The Leimgruber-Batcho indole synthesis is a highly efficient two-step method that provides a popular alternative to the Fischer synthesis, particularly in the pharmaceutical industry. wikipedia.org The process begins with the reaction of an o-nitrotoluene with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), and a secondary amine like pyrrolidine (B122466) to form an enamine. wikipedia.orgresearchgate.net The second step is a reductive cyclization of this enamine intermediate to yield the indole. wikipedia.org

This method is advantageous because many substituted o-nitrotoluenes are commercially available, and the reactions typically proceed in high yield under mild conditions. wikipedia.org For the synthesis of a 5-aminoindole, a 2-methyl-4-nitroaniline (B30703) (or a protected version) would serve as the starting material. The nitro group is subsequently reduced to an amine during the cyclization step, which concurrently forms the indole's pyrrole (B145914) ring. Various reducing agents can be employed for the reductive cyclization, including Raney nickel with hydrazine, palladium on carbon (Pd/C) with hydrogen, or stannous chloride. wikipedia.org Recent advancements have focused on developing one-pot tandem methodologies to streamline the process, eliminating the need to isolate the enamine intermediate and reducing waste. journalijar.com

The Bischler–Napieralski reaction is a classic method for intramolecular electrophilic aromatic substitution, primarily used to synthesize 3,4-dihydroisoquinolines from β-arylethylamides under acidic conditions. wikipedia.orgorganic-chemistry.org The reaction typically employs a dehydrating agent such as phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA). wikipedia.org

While not a direct route to indoles, the principles of intramolecular cyclization are relevant. The mechanism involves the activation of the amide carbonyl, followed by cyclization onto the electron-rich aromatic ring. wikipedia.org Adaptations of this reaction, or "interrupted" Bischler-Napieralski reactions, have been developed for the synthesis of spirocyclic indolines. nih.govresearchgate.net In some cases, unexpected rearrangements of the intermediates formed under Bischler-Napieralski conditions can lead to the formation of carbazole (B46965) structures, which are related to the indole core. nih.gov The direct application of this reaction to form the specific 5-aminoindole scaffold is less common than the Fischer or Leimgruber-Batcho syntheses due to the nature of the required precursors.

Palladium-Catalyzed Coupling Reactions in Aminoindole Synthesis

Modern synthetic chemistry has increasingly relied on transition-metal catalysis, particularly palladium-catalyzed reactions, to construct complex heterocyclic systems with high efficiency and functional group tolerance. idexlab.com These methods provide powerful alternatives to classical syntheses and are well-suited for preparing substituted aminoindoles.

Palladium-catalyzed C-H activation has emerged as an elegant strategy for indole synthesis, allowing for the construction of the ring system from simpler precursors without the need for pre-functionalized starting materials. researchgate.net For instance, an efficient palladium-catalyzed reaction of 2-iodostyrenes with di-t-butyldiaziridinone provides indoles through the simultaneous formation of two C-N bonds. organic-chemistry.org The proposed mechanism involves oxidative addition of palladium to the aryl iodide, followed by vinyl C-H activation and bisamination. organic-chemistry.org

Other significant palladium-catalyzed methods include:

The Buchwald Modification: This variation of the Fischer indole synthesis involves the palladium-catalyzed cross-coupling of aryl bromides with hydrazones, expanding the scope of the classical reaction. wikipedia.org

Larock Indole Synthesis: This powerful method involves the palladium-catalyzed annulation of alkynes with o-iodoanilines or related compounds. This strategy has been extended to the synthesis of 2,3-disubstituted indoles via the arylation of ortho-alkynylanilines. rsc.org

Sonogashira Coupling: The coupling of o-iodoanilines with ynamides, followed by intramolecular hydroamination, can yield 2-aminoindoles. mdpi.com

Table 2: Examples of Palladium-Catalyzed Reactions for Indole Synthesis

| Reaction Name/Type | Precursors | Key Features |

| C-H Activation/Amination | 2-Iodostyrenes, Diaziridinone | Forms two C-N bonds simultaneously; proceeds via a palladacycle intermediate. organic-chemistry.org |

| Buchwald-Hartwig Amination | Aryl halides, Amines | A common method for forming C-N bonds, applicable to constructing aniline (B41778) precursors. |

| Larock Annulation | o-Iodoanilines, Alkynes | Highly versatile for creating substituted indoles, including those with complex substitution patterns. rsc.org |

| Sonogashira/Hydroamination | o-Iodoanilines, Ynamides | A one-pot, two-step sequence to produce 2-aminoindoles. mdpi.com |

Nucleophilic Substitution and Annulation Reactions for Indole-1-yl Acetate (B1210297) Formation

Once the 5-aminoindole core is synthesized, the final step is the introduction of the methyl acetate group at the N-1 position. This is typically achieved through a nucleophilic substitution reaction. The indole nitrogen is weakly acidic and can be deprotonated by a suitable base (e.g., NaH, K₂CO₃) to form a highly nucleophilic indolide anion.

This anion can then react with an electrophile, such as methyl bromoacetate (B1195939) or methyl chloroacetate, in an Sₙ2 reaction to form the desired N-substituted product. This N-functionalization is generally highly regioselective for the nitrogen atom. nih.gov

An alternative approach involves the base-catalyzed nucleophilic addition of indoles to activated olefins. For example, the reaction of indoles with vinylene carbonate in the presence of K₂CO₃ can produce 4-indolyl-1,3-dioxolanones, which are precursors to N-substituted indole derivatives. nih.gov Furthermore, direct nucleophilic substitution on the indole nitrogen of 1-hydroxyindoles has been reported, providing a novel route to 1-substituted indoles. clockss.orgresearchgate.net

Regioselective and Stereoselective Synthetic Pathways to Aminoindole Derivatives

Achieving the correct regiochemistry is critical in the synthesis of polysubstituted indoles like methyl 2-(5-amino-1H-indol-1-yl)acetate. The synthetic strategy must control the placement of the amino group at the C-5 position and the acetate group at the N-1 position.

Control of C-5 Substitution: In classical methods like the Fischer and Leimgruber-Batcho syntheses, regioselectivity is predetermined by the substitution pattern of the aromatic precursor. Using a para-substituted phenylhydrazine in the Fischer synthesis ensures the formation of a 5-substituted indole. researchgate.net Similarly, starting with a 4-substituted-2-nitrotoluene in the Leimgruber-Batcho synthesis leads to a 5-substituted indole.

Control of N-1 Substitution: As discussed previously, N-alkylation of the indole ring is a highly regioselective process. The deprotonated indole nitrogen is the most nucleophilic site, directing the alkylating agent to the N-1 position.

In more complex systems, directing groups can be employed to guide substitution reactions. For instance, in Friedel-Crafts alkylation reactions of aminoindoles, the position of the amino group can direct incoming electrophiles to specific positions on the indole ring. nih.gov The development of transition-metal-free methods for C-C and C-N bond formation has also enabled the highly regioselective synthesis of specific isomers, such as 6-nitroindole derivatives from enaminones and nitroaromatic compounds. rsc.org

Stereoselectivity becomes important when chiral centers are present or introduced. While the target molecule, methyl 2-(5-amino-1H-indol-1-yl)acetate, is achiral, the synthesis of related chiral derivatives, such as those with substituents at the α-carbon of the acetate group, would require stereoselective methods. This could involve asymmetric catalysis or the use of chiral auxiliaries.

Organocatalytic and Metal-Catalyzed Strategies for Indole-1-yl Acetate Assembly

The construction of the indole-1-yl acetate framework has been significantly advanced through the use of both organocatalytic and metal-catalyzed strategies. These approaches offer mild and efficient alternatives to traditional methods, often providing high yields and selectivity. acs.orgresearchgate.net

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, and its application to indole chemistry has yielded significant results. Chiral phosphoric acids, for instance, have been successfully employed in the asymmetric reaction of indol-2-yl carbinols with enamides, leading to the synthesis of chiral 2-indole-substituted 1,1-diarylalkane derivatives. rsc.org While not directly forming the indole-1-yl acetate, this demonstrates the potential of organocatalysts to control stereochemistry in complex indole systems.

Metal-catalyzed reactions, on the other hand, are widely used for the direct formation and functionalization of the indole ring. mdpi.comdntb.gov.ua

Palladium catalysis is particularly prevalent. For example, palladium-catalyzed intramolecular C-H amination has been used to synthesize substituted indoles. mdpi.com Furthermore, palladium(II)-catalyzed C–H arylations of free (NH) indoles with carbonyl directing groups at the C3-position have been demonstrated. nih.govacs.org

Gold catalysis has been utilized in the cascade reactions of 4H-furo[3,2-b]indoles to produce spiropseudo-indoxyls and in the synthesis of 2-alkenylidene-3-oxoindoles through the activation of propargyl esters. unimi.it

Silver catalysis has also found application in indole synthesis, with several silver-mediated indole forming reactions reported since 2004. nih.gov

Cobalt catalysis has been employed in the redox-neutral annulation of alkynes with nitrones to provide access to indoles with a broad substrate scope. acs.org

These metal-catalyzed approaches often involve the activation of C-H bonds, facilitating the direct functionalization of the indole core and offering a more atom-economical route to complex indole derivatives. researchgate.net

One-Pot and Multicomponent Reactions in the Synthesis of Functionalized Indoles

One-pot and multicomponent reactions (MCRs) represent highly efficient strategies for the synthesis of complex molecules like functionalized indoles from simple and readily available starting materials in a single synthetic operation. rsc.orgnih.gov These approaches are characterized by their high atom economy, operational simplicity, and ability to generate molecular diversity. nih.govacs.org

A variety of MCRs have been developed for the synthesis of highly functionalized indole derivatives. researchgate.net For instance, a three-component, one-pot synthesis of highly functionalized bis-indole derivatives has been achieved through the reaction of indoles, acenaphthylene-1,2-dione, and enaminones. nih.gov Another example is the Ugi four-component reaction, which has been utilized in a two-step synthesis of 2-tetrazolo substituted indoles. nih.gov This reaction involves the combination of anilines, isocyanides, 2,2-dimethoxyacetaldehyde, and trimethylsilyl (B98337) azide (B81097) to afford Ugi-tetrazole derivatives, which then undergo an acidic ring closure to form the indole ring. nih.gov

Indium bromide has been shown to be an effective promoter for the one-pot synthesis of polysubstituted indoles via the hydrohydrazination of terminal alkynes with N-phenylhydrazines, followed by a nih.govnih.gov-sigmatropic rearrangement of the resulting hydrazone intermediate. d-nb.info This method provides a facile route to various polysubstituted indoles. d-nb.info

The following table summarizes some examples of one-pot and multicomponent reactions used in the synthesis of functionalized indoles:

| Reaction Type | Reactants | Catalyst/Promoter | Product | Ref. |

| Three-component | Indoles, acenaphthylene-1,2-dione, enaminones | Piperidine, p-TSA | Highly functionalized bis-indoles | nih.gov |

| Four-component (Ugi) | Anilines, isocyanides, 2,2-dimethoxyacetaldehyde, TMSN₃ | - | 2-Tetrazolo substituted indoles | nih.gov |

| One-pot | N-phenylhydrazines, terminal alkynes | InBr₃ | Polysubstituted indoles | d-nb.info |

| Three-component | Arylamine, arylglyoxal, 4-hydroxycoumarin/4-hydroxy-6-methyl-2-pyrone | - | Functionalized indolyl chromene and indolyl pyran derivatives | semanticscholar.org |

Green Chemistry Principles in the Synthesis of Methyl 2-(5-amino-1H-indol-1-yl)acetate Analogues

The principles of green chemistry are increasingly being applied to the synthesis of indoles and their derivatives to minimize environmental impact and improve sustainability. tandfonline.comresearchgate.net This involves the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions. tandfonline.com

Utilization of Solid Acid Catalysts and Ionic Liquids

Solid acid catalysts offer several advantages over traditional homogeneous acid catalysts, including ease of separation, reusability, and reduced corrosion. tandfonline.comtandfonline.com Phosphated zirconia and bismuth nitrate (B79036) pentahydrate have been used as solid acid catalysts for the synthesis of substituted cyclo[b]indoles and 2,2'-diindolylpropanes. tandfonline.comtandfonline.com The cation exchange resin Amberlite IR-120 has also been employed as a catalyst for the Fischer indole synthesis in refluxing ethanol, providing excellent yields. researchgate.net

Ionic liquids (ILs) are considered green solvents due to their low vapor pressure, thermal stability, and potential for recyclability. researchgate.nettandfonline.com They have been successfully used in the Fischer indole synthesis. researchgate.net Brønsted acidic ionic liquids, such as those with sulfonic acid functional groups, have been shown to be efficient catalysts for the synthesis of indole derivatives under solvent-free conditions at room temperature. cdnsciencepub.comrsc.org For example, a sulfonic-acid-functionalized ionic liquid can be reused for multiple consecutive runs without a significant loss of activity. cdnsciencepub.com The alkylation of indole salts in ionic liquids has also been reported to proceed at an increased rate compared to conventional organic solvents. researchgate.net

Solvent-Free and Microwave-Assisted Synthesis

Solvent-free synthesis is a key principle of green chemistry that aims to eliminate the use of volatile organic compounds. nepjol.info The Bischler indole synthesis has been successfully carried out under solvent-free conditions using microwave irradiation. organic-chemistry.orgresearchgate.net This method involves the solid-state reaction of anilines and phenacyl bromides, followed by microwave irradiation to yield 2-arylindoles. organic-chemistry.orgresearchgate.net

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. tandfonline.comsciforum.net This technology has been widely applied to the synthesis of indole derivatives. tandfonline.com For example, a microwave-assisted, solvent-free method has been developed for the synthesis of spiro-indole derivatives using a solid support as an energy transfer medium. nepjol.info The cycloisomerization of 2-alkynylaniline derivatives to form indoles has also been achieved in water under microwave irradiation without the need for any added catalysts, acids, or bases. researchgate.net

The following table provides examples of green chemistry approaches in indole synthesis:

| Green Chemistry Approach | Catalyst/Conditions | Substrates | Product | Ref. |

| Solid Acid Catalysis | Phosphated Zirconia, Bi(NO₃)₃·5H₂O | Indoles, Ketones | Substituted cyclo[b]indoles | tandfonline.comtandfonline.com |

| Ionic Liquids | Sulfonic-acid-functionalized IL | Indole, Methyl vinyl ketone | 4-(1H-indol-3-yl)-butan-2-one | cdnsciencepub.com |

| Solvent-Free, Microwave-Assisted | Sodium bicarbonate, Microwave | Anilines, Phenacyl bromides | 2-Arylindoles | organic-chemistry.orgresearchgate.net |

| Microwave-Assisted in Water | Microwave, Water | 2-Alkynylaniline derivatives | Substituted indoles | researchgate.net |

Strategies for the Introduction and Transformation of the Amino and Ester Moieties

The functionalization of the indole core with amino and ester groups is crucial for tuning the biological activity of the resulting compounds. The amino group, in particular, can play a significant role in the binding of a molecule to its target receptor through hydrogen bonding. ontosight.ai

Introduction of the Amino Group: The direct introduction of an amino group onto the indole ring can be challenging. However, strategies such as atroposelective haloamidation have been developed. This method involves the coupling of indoles with chiral amino acid-based sulfonamides mediated by hypohalides to deliver 2-amido-3-haloindoles. acs.org The halogen at the C3 position can then be used for further transformations.

Transformation of the Ester Moiety: The ester group in indole derivatives can be readily transformed into other functional groups. For example, indole-3-carboxylic acid or its methyl ester can undergo decarboxylation followed by C2-arylation when treated with aryl iodides using a palladium(II)-catalyst system. nih.govacs.org The ester group can also be reduced to an alcohol. For instance, the methyl ester of N-Boc indoline (B122111) can be reduced to the corresponding alcohol. nih.gov Additionally, the ester group can undergo migration. A rhodium(II)-catalyzed ester migration of trisubstituted styryl azides has been reported to afford 3H-indoles. acs.org

The synthesis of indole-2-carboxylic acid and its derivatives is also an important area of research. Methods have been developed for the synthesis of 5-methoxy-1H-indole-2-carboxylic acid esters from malonates, which are useful intermediates in the synthesis of pharmaceutical compounds. researchgate.net

Reactions at the 5-Amino Group of the Indole Nucleus

The 5-amino group, a primary aromatic amine, is a versatile functional handle. Its nucleophilic character and its ability to be converted into a diazonium salt are central to its reactivity.

Acylation and Alkylation Reactions

The nitrogen of the 5-amino group readily participates in acylation and alkylation reactions.

Acylation of the 5-amino group can be achieved using various acylating agents such as acyl chlorides or anhydrides. These reactions typically proceed under basic conditions to neutralize the acid byproduct. For instance, reaction with acetyl chloride in the presence of a base like pyridine would yield methyl 2-(5-acetamido-1H-indol-1-yl)acetate. The reactivity of the indole nucleus means that Friedel-Crafts acylation can also occur on the benzene ring, often directed by the activating amino group. However, direct acylation of the amino group is a more common and controlled transformation.

| Acylating Agent | Product |

| Acetyl Chloride | Methyl 2-(5-acetamido-1H-indol-1-yl)acetate |

| Benzoyl Chloride | Methyl 2-(5-benzamido-1H-indol-1-yl)acetate |

Alkylation of the 5-amino group introduces alkyl substituents onto the nitrogen atom. This can be more challenging to control than acylation, as mono-, di-, and even tri-alkylation (forming a quaternary ammonium salt) can occur. The reaction is typically performed using alkyl halides in the presence of a base. The use of specific methylating agents, such as quaternary ammonium salts, has been developed for the monoselective N-methylation of various nitrogen-containing functional groups, a technique applicable to the 5-aminoindole core. nih.gov

| Alkylating Agent | Possible Products |

| Methyl Iodide | Methyl 2-(5-(methylamino)-1H-indol-1-yl)acetate, Methyl 2-(5-(dimethylamino)-1H-indol-1-yl)acetate |

| Benzyl Bromide | Methyl 2-(5-(benzylamino)-1H-indol-1-yl)acetate |

Condensation and Imine Formation

The primary amino group at the C-5 position can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. lumenlearning.comwikipedia.org This reaction is typically catalyzed by acid and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.comlibretexts.org The formation of the C=N double bond is a reversible process, and the equilibrium can be driven towards the product by removing the water formed during the reaction, for example, by azeotropic distillation or the use of dehydrating agents like molecular sieves. wikipedia.orgoperachem.com

The general mechanism involves the following steps:

Nucleophilic attack of the 5-amino group on the carbonyl carbon.

Proton transfer to form a neutral carbinolamine intermediate.

Protonation of the hydroxyl group under acidic conditions to form a good leaving group (water).

Elimination of water to form a resonance-stabilized iminium ion.

Deprotonation to yield the final imine product. libretexts.org

| Carbonyl Compound | Reaction Product (Imine) |

| Benzaldehyde | Methyl 2-(5-(benzylideneamino)-1H-indol-1-yl)acetate |

| Acetone | Methyl 2-(5-(propan-2-ylideneamino)-1H-indol-1-yl)acetate |

Transformations to Other Nitrogen-Containing Functionalities

The 5-amino group is a gateway to a wide range of other nitrogen-containing functionalities, primarily through the formation of a diazonium salt.

Diazotization and Sandmeyer Reactions: Treatment of the 5-amino group with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0–5 °C) yields a 5-diazonium salt. This intermediate is highly reactive and typically used immediately without isolation. masterorganicchemistry.com The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be displaced by a variety of nucleophiles. When this displacement is catalyzed by copper(I) salts, it is known as the Sandmeyer reaction . wikipedia.orgbyjus.com This provides a powerful method for introducing functionalities that are otherwise difficult to install on an aromatic ring. organic-chemistry.orgnih.gov

| Reagent (Post-diazotization) | Functional Group Introduced | Product Example |

| CuCl | Chloro (-Cl) | Methyl 2-(5-chloro-1H-indol-1-yl)acetate |

| CuBr | Bromo (-Br) | Methyl 2-(5-bromo-1H-indol-1-yl)acetate |

| CuCN | Cyano (-CN) | Methyl 2-(5-cyano-1H-indol-1-yl)acetate |

| KI | Iodo (-I) | Methyl 2-(5-iodo-1H-indol-1-yl)acetate |

| H₂O, Δ | Hydroxyl (-OH) | Methyl 2-(5-hydroxy-1H-indol-1-yl)acetate |

Azide Formation: The 5-amino group can also be converted into an azido group (-N₃). This transformation can be achieved via the corresponding diazonium salt by reaction with sodium azide. Alternatively, a direct conversion from the primary amine to the azide can be accomplished using a diazo-transfer reagent, such as imidazole-1-sulfonyl azide or triflyl azide. organic-chemistry.orgsci-hub.box This reaction provides a metal-free pathway to introduce the versatile azide functionality, which can then be used in subsequent reactions like cycloadditions (e.g., "click" chemistry) or reductions to the amine. nih.govresearchgate.net

Reactions Involving the Acetate Ester Moiety

The methyl ester group at the N-1 position is susceptible to nucleophilic acyl substitution, allowing for its conversion into other carboxylic acid derivatives.

Hydrolysis and Esterification

Hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-(5-amino-1H-indol-1-yl)acetic acid, is a fundamental transformation. This is typically achieved through saponification, which involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, followed by acidic workup. operachem.comlibretexts.org The reaction proceeds via nucleophilic attack of a hydroxide ion on the ester carbonyl carbon. Care must be taken, as harsh basic conditions can sometimes affect other sensitive parts of the indole molecule. nih.gov Milder, non-aqueous methods, for example using trimethyltin hydroxide, have also been developed for the hydrolysis of indole esters to avoid potential side reactions. nih.gov

Esterification , the reverse reaction, would involve converting the corresponding carboxylic acid back to an ester. While the starting material is already an ester, this reaction is relevant for synthesizing other ester derivatives (e.g., ethyl, benzyl). This is commonly done through Fischer esterification, which involves reacting the carboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid).

Amidation and Hydrazide Formation

Amidation involves the reaction of the methyl ester with a primary or secondary amine to form the corresponding amide. This reaction is generally slower than hydrolysis and often requires heating or catalysis. The process involves the nucleophilic attack of the amine on the ester carbonyl, leading to the displacement of methanol (B129727). nih.govscispace.com This reaction is highly valuable for creating peptide-like linkages and for building larger molecular structures.

| Amine | Product (Amide) |

| Ammonia | 2-(5-amino-1H-indol-1-yl)acetamide |

| Diethylamine | 2-(5-amino-1H-indol-1-yl)-N,N-diethylacetamide |

| Aniline | 2-(5-amino-1H-indol-1-yl)-N-phenylacetamide |

Hydrazide Formation: Reacting the methyl ester with hydrazine hydrate (N₂H₄·H₂O), typically in an alcoholic solvent like methanol or ethanol, yields the corresponding acid hydrazide, 2-(5-amino-1H-indol-1-yl)acetohydrazide. researchgate.netwho.int This reaction usually proceeds readily upon heating. The resulting hydrazide is a stable, crystalline compound and a useful synthetic intermediate itself, capable of undergoing further condensation reactions with carbonyl compounds to form hydrazones or cyclization to form various heterocyclic systems. researchgate.net

Cyclization Reactions Involving the Acetate Side Chain

The acetate side chain at the N1 position of methyl 2-(5-amino-1H-indol-1-yl)acetate provides a versatile handle for constructing fused ring systems through intramolecular cyclization reactions. These reactions are pivotal for the synthesis of more complex, polycyclic indole derivatives. The nature of the cyclization can be influenced by the reaction conditions and the specific reagents employed.

One common strategy involves the acid-induced intramolecular cyclization of indole-3-acetic acid derivatives. For instance, the diester of bisindolesuccinic acid can be directly transformed into an indolocarbazole diester through acid-induced intramolecular cyclization in trifluoroacetic acid (TFA). rsc.org This suggests that under acidic conditions, the acetate chain of methyl 2-(5-amino-1H-indol-1-yl)acetate could potentially be induced to cyclize onto the electron-rich indole ring, likely at the C7 position, to form a six-membered ring.

Palladium-catalyzed intramolecular cyclization is another powerful method for forging new rings onto the indole scaffold. For example, aniline-tethered alkynyl cyclohexadienones undergo intramolecular cyclization catalyzed by Pd(OAc)₂ to form cyclohexanone-fused tetrahydropyrano[3,4-b]indoles. mdpi.com While the acetate side chain in methyl 2-(5-amino-1H-indol-1-yl)acetate is not an alkyne, this highlights the utility of transition metal catalysis in promoting intramolecular C-C bond formation involving indole derivatives.

Furthermore, N-chlorosuccinimide (NCS) has been utilized to mediate intramolecular cyclization reactions to form a C-N bond at the indole 2-position. nih.gov This approach could potentially be adapted to cyclize a modified acetate side chain onto the C2 position of the indole ring.

The following table summarizes potential cyclization reactions involving the acetate side chain:

| Reaction Type | Reagent/Catalyst | Potential Product | Reference |

| Acid-induced cyclization | Trifluoroacetic Acid (TFA) | Fused six-membered ring at C7 | rsc.org |

| Palladium-catalyzed cyclization | Pd(OAc)₂ | Fused ring systems | mdpi.com |

| NCS-mediated cyclization | N-Chlorosuccinimide (NCS) | Fused ring with C-N bond at C2 | nih.gov |

Electrophilic and Nucleophilic Reactions of the Indole Ring System

The indole ring is a π-excessive heterocycle, making it highly susceptible to electrophilic attack. The position of electrophilic substitution is heavily influenced by the substituents on the ring. In the case of methyl 2-(5-amino-1H-indol-1-yl)acetate, the 5-amino group is a strong activating group and an ortho-, para-director.

Electrophilic Substitution:

The indole ring is highly reactive at its 3-position toward electrophiles. researchgate.net However, the presence of substituents can alter this regioselectivity. For 5-hydroxyindoles, which are electronically similar to 5-aminoindoles, electrophilic substitution reactions such as aminomethylation under Mannich conditions occur regioselectively at the C4 position. niscpr.res.in Nitration of 3-carbethoxy/acetyl-1-furfuryl-5-hydroxy-2-methylindoles with hydrated ferric nitrate leads to dinitration at the C4 and C6 positions. niscpr.res.in This suggests that for methyl 2-(5-amino-1H-indol-1-yl)acetate, the C4 and C6 positions are the most likely sites for electrophilic attack due to the strong activating effect of the 5-amino group.

Nucleophilic Substitution:

While the electron-rich nature of the indole ring generally disfavors nucleophilic attack, nucleophilic substitution can occur on indoles bearing electron-withdrawing groups. For instance, 1-methoxy-6-nitroindole-3-carbaldehyde serves as an excellent substrate for nucleophilic substitution reactions with various nucleophiles at the 2-position. nii.ac.jp Although methyl 2-(5-amino-1H-indol-1-yl)acetate itself is not primed for nucleophilic substitution, conversion of the amino group into a diazonium salt could render the C5 position susceptible to nucleophilic attack. Furthermore, the indole side chain of tryptophan exhibits nucleophilic reactivity at both the N1 position and all six non-bridgehead carbons in certain biological contexts. nih.gov

The following table outlines the expected regioselectivity of reactions on the 5-aminoindole core:

| Reaction Type | Position of Attack | Influencing Factor | Reference |

| Electrophilic Substitution | C4, C6 | Activating 5-amino group | niscpr.res.in |

| Nucleophilic Substitution | C5 (after modification) | Conversion of amino group to a leaving group |

Investigating Domino and Cascade Reaction Mechanisms

Domino and cascade reactions offer an efficient and atom-economical approach to the synthesis of complex molecules from simple precursors in a single pot. nih.gov These reactions are particularly valuable for constructing polyfunctionalized indole derivatives.

A novel multi-component reaction for the synthesis of polyfunctionalized indoles and bis-indoles has been developed, where the reaction pathways are controlled by varying enamines with different substitution patterns. nih.gov In these processes, multiple sigma bonds and new rings are formed sequentially. Another example is a copper-cascade catalyzed three-component reaction of indoles, sulfonyl azides, and terminal alkynes to furnish 3-functionalized indoles. rsc.org

For methyl 2-(5-amino-1H-indol-1-yl)acetate, the 5-amino group and the acetate side chain could both participate in domino reactions. For example, compounds with substructures like CF₃-C=C-NH-R are highly reactive towards primary amines and can undergo domino reactions involving elimination and addition sequences. redalyc.orgscielo.org.pe The primary amino group at the C5 position could act as a nucleophile to initiate a cascade sequence.

A proposed domino reaction mechanism could involve an initial reaction at the 5-amino group, followed by an intramolecular cyclization involving the acetate side chain. The specific mechanism would be highly dependent on the chosen reactants and catalysts.

Radical Chemistry and Oxidation Pathways of Aminoindoles

The study of radical reactions involving indoles has gained significant traction, offering alternative pathways for functionalization. While electrophilic addition to indoles typically occurs at the C3 position, the addition of electron-deficient radicals shows a preference for the C2 position. nih.gov This switch in regioselectivity is attributed to the lower barrier for reaction at C2 and the formation of a more stable benzylic radical intermediate. nih.gov

Amine radical cations, which can be generated from the corresponding amines via one-electron oxidation under visible light photoredox conditions, are versatile reactive intermediates. beilstein-journals.org These radical cations can undergo various transformations, including conversion to iminium ions or α-amino radicals. beilstein-journals.org The 5-amino group of methyl 2-(5-amino-1H-indol-1-yl)acetate could potentially be oxidized to an amine radical cation, which could then participate in a variety of radical-based C-C or C-N bond-forming reactions.

Substituted 5-aminoindole derivatives are noted to be potentially unstable towards air oxidation. d-nb.info The oxidation of indole itself has been studied, with several proposed biodegradation pathways. researchgate.net The presence of the electron-donating amino group in methyl 2-(5-amino-1H-indol-1-yl)acetate would likely make it more susceptible to oxidation compared to unsubstituted indole.

The following table summarizes key aspects of the radical chemistry and oxidation of aminoindoles:

| Reaction Type | Key Intermediate/Process | Regioselectivity/Outcome | Reference |

| Radical Addition (to indole core) | Electron-deficient radicals | C2 position | nih.gov |

| Oxidation of Amino Group | Amine radical cation | Formation of iminium ions or α-amino radicals | beilstein-journals.org |

| Air Oxidation | Oxidative degradation | Potential instability of 5-aminoindole derivatives | d-nb.info |

Based on a comprehensive search of available scientific literature, it is not possible to generate a detailed article on “methyl 2-(5-amino-1H-indol-1-yl)acetate” that strictly adheres to the provided outline. The search results indicate a lack of specific published research detailing the application of this particular compound in the requested areas.

While “methyl 2-(5-amino-1H-indol-1-yl)acetate” is available commercially as a chemical building block, there is insufficient evidence in the form of detailed, peer-reviewed research findings to thoroughly and accurately populate the specified sections:

Applications of Methyl 2 5 Amino 1h Indol 1 Yl Acetate As a Versatile Synthetic Building Block

Methodologies for Chiral Synthesis Utilizing the Indole-1-yl Acetate (B1210297) Framework:The available literature on chiral synthesis involving indoles does not specifically reference this framework.

Generating content for the requested outline without supporting scientific literature would result in speculation and would not meet the required standards of being "thorough, informative, and scientifically accurate." Therefore, to ensure accuracy and avoid generating unsubstantiated information, this request cannot be fulfilled.

Computational and Theoretical Investigations of Methyl 2 5 Amino 1h Indol 1 Yl Acetate

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in determining the electronic structure and energetic properties of molecules. dntb.gov.uawisc.edu For methyl 2-(5-amino-1H-indol-1-yl)acetate, these calculations would typically be performed using a functional like B3LYP with a basis set such as 6-31G(d,p) to achieve a balance between accuracy and computational cost. nih.gov

These calculations provide optimized molecular geometry, revealing key bond lengths, bond angles, and dihedral angles. For indole (B1671886) derivatives, the indole ring system is generally found to be essentially planar. nih.govnih.gov The calculations also yield crucial energetic information, including the total energy of the molecule, which is vital for assessing its thermodynamic stability. Furthermore, the distribution of electronic charge across the molecule can be analyzed through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, identifying atomic sites that are electron-rich or electron-deficient. dntb.gov.ua This information is critical for understanding the molecule's intermolecular interactions and reactive behavior.

Conformational Analysis and Molecular Dynamics Simulations

The presence of rotatable bonds, specifically in the acetate (B1210297) side chain (C-N, C-C, and C-O bonds), allows methyl 2-(5-amino-1H-indol-1-yl)acetate to exist in multiple conformations. Conformational analysis is employed to identify the most stable three-dimensional arrangements (conformers) of the molecule by mapping the potential energy surface as a function of bond rotations. The global minimum on this surface corresponds to the most stable conformer, which is the most populated state under thermal equilibrium.

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time. mdpi.comcore.ac.uk By simulating the motion of atoms and molecules, MD can provide insights into conformational flexibility, solvent effects, and the stability of intermolecular complexes, such as protein-ligand interactions. mdpi.com For a molecule like methyl 2-(5-amino-1H-indol-1-yl)acetate, MD simulations could reveal how the acetate side chain moves relative to the rigid indole core and how it interacts with solvent molecules or a biological receptor. mdpi.com

Density Functional Theory (DFT) Studies of Reactivity and Selectivity

DFT is a powerful tool for investigating the chemical reactivity and selectivity of molecules. dntb.gov.uawisc.eduwikipedia.orgpku.edu.cnmdpi.comuni.lu By analyzing various electronic properties, DFT can predict which sites on a molecule are most likely to participate in chemical reactions.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.orgresearchgate.net It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. pku.edu.cn The energy of the HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). nih.gov

For methyl 2-(5-amino-1H-indol-1-yl)acetate, the HOMO is expected to be distributed primarily over the electron-rich indole ring system, particularly influenced by the electron-donating amino group at the C5 position. The LUMO is likely to be located over the indole ring and the ester functional group. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is an important indicator of chemical reactivity; a smaller gap suggests higher reactivity and lower kinetic stability. nih.govresearchgate.net

Interactive Table: Illustrative FMO Properties This table presents typical values for a molecule like methyl 2-(5-amino-1H-indol-1-yl)acetate, derived from DFT calculations on similar aromatic amines and esters. The values are for illustrative purposes.

| Parameter | Description | Illustrative Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.50 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.80 |

| Egap | HOMO-LUMO Energy Gap | 4.70 |

Molecular Electrostatic Potential (MEP) mapping is a visualization method used to identify the electrophilic and nucleophilic sites of a molecule. wisc.edu The MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different potential values. researchgate.net

Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. For methyl 2-(5-amino-1H-indol-1-yl)acetate, negative potentials are expected around the oxygen atom of the carbonyl group and the nitrogen atom of the amino group, indicating these are primary sites for hydrogen bonding and interaction with electrophiles. researchgate.netnih.gov

Positive Regions (Blue): These areas have a lower electron density and are prone to nucleophilic attack. Positive potentials are typically found around the hydrogen atoms of the amino group and the indole N-H. nih.gov

Neutral Regions (Green): These areas have a near-zero potential. nih.gov

The MEP map provides a comprehensive picture of charge distribution and is invaluable for predicting how the molecule will interact with other reagents or biological targets. nih.gov

Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added.

Chemical Potential (μ = (EHOMO + ELUMO) / 2): Represents the escaping tendency of electrons from an equilibrium system.

Chemical Hardness (η = (ELUMO - EHOMO) / 2): Measures the resistance to change in electron distribution or charge transfer. Hard molecules have a large energy gap, while soft molecules have a small one.

Electrophilicity Index (ω = μ² / 2η): Quantifies the ability of a molecule to accept electrons.

These descriptors provide a quantitative basis for comparing the reactivity of different molecules. researchgate.net

Interactive Table: Illustrative Global Reactivity Descriptors This table shows representative values for the global reactivity descriptors, calculated from the illustrative FMO energies provided earlier. These values are intended to demonstrate the output of such an analysis.

| Descriptor | Formula | Illustrative Value (eV) |

| Ionization Potential (I) | -EHOMO | 5.50 |

| Electron Affinity (A) | -ELUMO | 0.80 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.15 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.35 |

| Electrophilicity Index (ω) | μ² / (2η) | 2.11 |

Theoretical Mechanistic Elucidation of Key Organic Transformations

Computational chemistry is a powerful tool for elucidating the mechanisms of organic reactions. By mapping the potential energy surface of a reaction, theoretical chemists can identify transition states, intermediates, and the activation energies associated with different reaction pathways. pku.edu.cnuni.lu

For methyl 2-(5-amino-1H-indol-1-yl)acetate, key transformations could include electrophilic aromatic substitution on the indole ring, N-alkylation, or reactions involving the ester group. For instance, in an electrophilic substitution reaction, DFT calculations could predict whether an incoming electrophile would preferentially add to the C4 or C6 positions of the indole ring, which are activated by the C5-amino group. The calculations would involve locating the transition state structures for each pathway and comparing their activation energies. The path with the lower activation energy would be the kinetically favored product, thus explaining the reaction's regioselectivity. pku.edu.cn

Transition State Analysis and Reaction Pathway Mapping

The computational investigation of reaction mechanisms involving "methyl 2-(5-amino-1H-indol-1-yl)acetate" and related aminoindoles relies heavily on transition state analysis and reaction pathway mapping. These theoretical methods provide insights into the feasibility and selectivity of chemical transformations by identifying the lowest energy paths from reactants to products.

Transition state theory is a cornerstone of these analyses, postulating a quasi-equilibrium between reactants and the transition state, which is the highest energy point along the reaction coordinate. The geometry and energy of this transition state are critical in determining the reaction rate. Quantum chemical calculations are employed to locate and characterize these transient structures.

A plausible reaction mechanism for the synthesis of N-functionalized indoles involves the initial deprotonation of the indole nitrogen, followed by a nucleophilic addition. nih.gov Computational analysis of such a pathway for "methyl 2-(5-amino-1H-indol-1-yl)acetate" would involve locating the transition state for the nucleophilic attack of the indolyl nitrogen anion on an electrophile.

In the context of multicomponent reactions for assembling indole-fused heterocycles, a plausible mechanism can be proposed based on experimental results and computational validation. rsc.org For example, the reaction of an indole with formaldehyde (B43269) and an amino hydrochloride likely proceeds through an iminium intermediate, followed by an alkylamination step. rsc.org

The table below illustrates a hypothetical reaction coordinate for an electrophilic substitution on an aminoindole, highlighting the key stationary points that would be characterized in a computational study.

| Reaction Coordinate | Structure | Relative Energy (kcal/mol) | Description |

| Reactants | Aminoindole + Electrophile | 0 | Starting materials |

| Transition State 1 | [Aminoindole...Electrophile]‡ | +15 to +25 | Highest energy point for electrophilic attack |

| Intermediate | Sigma Complex | +5 to +10 | Wheland intermediate |

| Transition State 2 | [Sigma Complex...Base]‡ | +10 to +20 | Highest energy point for deprotonation |

| Products | Substituted Aminoindole + Protonated Base | -5 to -15 | Final products |

This is a representative table based on typical values for electrophilic aromatic substitution reactions.

Non-Covalent Interaction (NCI) and Atoms-in-Molecules (AIM) Analyses

Non-covalent interactions (NCIs) play a pivotal role in the structure, stability, and function of molecules, including "methyl 2-(5-amino-1H-indol-1-yl)acetate". numberanalytics.com These interactions, which include hydrogen bonds, van der Waals forces, and π-π stacking, are crucial in molecular recognition and the formation of supramolecular structures. numberanalytics.com NCI analysis is a computational method used to visualize and characterize these weak interactions in three-dimensional space. nih.gov

The quantum theory of atoms in molecules (QTAIM) provides a rigorous framework for analyzing the electron density distribution in a molecule. researchgate.net By identifying bond critical points (BCPs) and analyzing the properties of the electron density at these points, QTAIM can distinguish between covalent and non-covalent interactions. researchgate.net For non-covalent interactions, the Laplacian of the electron density (∇²ρ(r)) is typically positive, and the total electron energy density (H(r)) is also positive. researchgate.net

In the crystal structure of 5-aminoindole (B14826), a related compound, the strongest interactions are N-H···π type contacts. acs.org The amino group can act as both a hydrogen bond donor and acceptor, leading to the formation of characteristic chains of hydrogen bonds. acs.org For "methyl 2-(5-amino-1H-indol-1-yl)acetate," similar interactions involving the amino group, the indole N-H, and the ester carbonyl group would be expected to govern its solid-state structure and its interactions with biological macromolecules.

The following table summarizes the types of non-covalent interactions that could be identified and characterized in "methyl 2-(5-amino-1H-indol-1-yl)acetate" using NCI and AIM analyses.

| Interaction Type | Interacting Groups | Typical Energy (kcal/mol) | Significance |

| Hydrogen Bonding | Indole N-H with acceptor; Amino N-H with acceptor; Carbonyl O with donor | 1-30 | Directional interactions crucial for molecular recognition and crystal packing. numberanalytics.com |

| π-π Stacking | Indole ring with another aromatic ring | 0-10 | Important for the stability of stacked aromatic systems in biological and material contexts. |

| van der Waals Forces | All atoms | 0.1-1 | Ubiquitous, non-directional forces contributing to overall molecular stability. numberanalytics.com |

| N-H···π Interactions | Amino N-H with the π-system of the indole ring | 1-5 | Contribute to the conformational preferences and crystal packing. |

In Silico Approaches to Molecular Interactions and Recognition

In silico methods are powerful tools for predicting and analyzing the interactions between a ligand, such as "methyl 2-(5-amino-1H-indol-1-yl)acetate," and a biological receptor. researchgate.net These computational techniques are central to modern drug discovery and development.

Molecular docking is a widely used method to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. frontiersin.orgnih.gov The process involves sampling a large number of possible conformations of the ligand within the binding site of the receptor and scoring these conformations based on a scoring function that estimates the binding affinity. frontiersin.org The results of molecular docking studies can provide valuable insights into the binding mode and the key interactions that stabilize the ligand-receptor complex. nih.gov

For indole derivatives, molecular docking studies have been employed to investigate their interactions with a variety of protein targets. nih.govnih.gov For example, the indole moiety can penetrate deeply into hydrophobic pockets of receptors, while the substituents on the indole ring can form specific hydrogen bonds and other interactions with amino acid residues in the binding site. nih.gov In the case of "methyl 2-(5-amino-1H-indol-1-yl)acetate," the amino group, the ester group, and the indole N-H are all potential hydrogen bond donors or acceptors that can contribute to specific interactions with a receptor.

Molecular dynamics (MD) simulations can be used to further investigate the stability of the ligand-receptor complex predicted by molecular docking. mdpi.com MD simulations provide a dynamic picture of the complex over time, allowing for an assessment of the stability of the binding pose and the network of interactions.

The following table presents hypothetical docking results for "methyl 2-(5-amino-1H-indol-1-yl)acetate" with a generic protein kinase, illustrating the type of information that can be obtained from such studies.

| Parameter | Value | Interpretation |

| Docking Score (kcal/mol) | -9.5 | A lower score indicates a higher predicted binding affinity. |

| Hydrogen Bonds | Indole N-H with backbone CO of Glu; Amino N-H with side chain of Asp; Carbonyl O with backbone NH of Val | Specific, directional interactions that are key to binding affinity and selectivity. |

| Hydrophobic Interactions | Indole ring with Leu, Val, Ile residues | Non-specific interactions that contribute significantly to the overall binding energy. |

| RMSD during MD (Å) | 1.2 | A low root-mean-square deviation indicates a stable binding pose throughout the simulation. |

Computational Kinetics Studies of Reactions Involving Aminoindoles

Computational kinetics studies provide a quantitative understanding of the rates of chemical reactions involving aminoindoles. acs.org By calculating the activation energies and pre-exponential factors, it is possible to predict the rate constants of elementary reaction steps. These studies often employ density functional theory (DFT) for the electronic structure calculations and transition state theory for the rate constant evaluations. uva.es

For the reaction of tryptamine (B22526) with the less reactive hydroperoxyl radical, only the HAT mechanism was found to be viable, with the nitrogen atom of the indole ring being the primary site of hydrogen abstraction. acs.orguva.es These findings suggest that the aminoindole structure has noticeable radical scavenging activity, which is mainly related to the nitrogen atom of the indole ring. acs.orguva.es

Similar computational kinetics studies could be applied to "methyl 2-(5-amino-1H-indol-1-yl)acetate" to evaluate its reactivity in various chemical environments. For example, the kinetics of its oxidation, electrophilic substitution, or reactions at the amino and ester functional groups could be investigated.

The table below presents a summary of the calculated rate constants for the reaction of tryptamine with hydroxyl and hydroperoxyl radicals, which serves as a model for the reactivity of aminoindoles. acs.org

| Reacting Radical | Reaction Mechanism | Calculated Rate Constant (M⁻¹s⁻¹) | Branching Ratio (%) |

| Hydroxyl (HO•) | Overall | 6.29 x 10¹⁰ | 100 |

| Radical Adduct Formation (RAF) | 55 | ||

| Hydrogen Atom Transfer (HAT) | 31 | ||

| Single Electron Transfer (SET) | 13 | ||

| Hydroperoxyl (HOO•) | Overall | 3.71 x 10⁴ | 100 |

| Hydrogen Atom Transfer (HAT) | >91 |

Advanced Analytical and Spectroscopic Methodologies in Research on Methyl 2 5 Amino 1h Indol 1 Yl Acetate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Insights (¹H, ¹³C, 2D NMR Techniques)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For methyl 2-(5-amino-1H-indol-1-yl)acetate, ¹H and ¹³C NMR, along with two-dimensional (2D) techniques like COSY, HSQC, and HMBC, provide a complete picture of the molecule's connectivity and chemical environment. mdpi.com

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The protons of the indole (B1671886) ring, the acetate (B1210297) moiety, and the amino group each exhibit characteristic chemical shifts. For instance, the aromatic protons on the indole core typically appear in the downfield region (δ 6.5-7.5 ppm), while the methylene (B1212753) protons of the acetate group and the methyl protons of the ester would be found further upfield. The protons of the NH₂ group can be observed as a broad singlet, and the N-H proton of the indole ring also gives a characteristic signal.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of distinct carbon atoms in the molecule. The carbonyl carbon of the ester group is typically observed in the highly deshielded region (around 170 ppm). The aromatic carbons of the indole ring resonate in the δ 100-140 ppm range, while the methylene and methyl carbons of the acetate group appear at higher field strengths. mdpi.com

2D NMR Techniques: To definitively assign each proton and carbon signal and to confirm the connectivity of the molecular fragments, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy) establishes correlations between protons that are coupled to each other, helping to trace out the spin systems within the indole ring and the acetate side chain. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) correlates directly attached proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. mdpi.com

Interactive Data Table: Predicted ¹H NMR Spectral Data for Methyl 2-(5-amino-1H-indol-1-yl)acetate

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Indole N-H | ~11.0 | Broad Singlet | 1H |

| Aromatic C-H | 6.5 - 7.5 | Multiplet | 4H |

| -CH₂- (acetate) | ~4.8 | Singlet | 2H |

| -NH₂ | ~3.5 | Broad Singlet | 2H |

| -OCH₃ (ester) | ~3.7 | Singlet | 3H |

Interactive Data Table: Predicted ¹³C NMR Spectral Data for Methyl 2-(5-amino-1H-indol-1-yl)acetate

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (ester) | ~171 |

| Aromatic C-NH₂ | ~145 |

| Aromatic C | 120 - 130 |

| Aromatic C | 100 - 115 |

| -CH₂- (acetate) | ~50 |

| -OCH₃ (ester) | ~52 |

Infrared (IR) Spectroscopy for Functional Group Characterization and Reaction Monitoring

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. libretexts.orgvscht.cz For methyl 2-(5-amino-1H-indol-1-yl)acetate, the IR spectrum would display characteristic absorption bands corresponding to its key functional groups.

The presence of the primary amino (-NH₂) group would be indicated by a pair of medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations. The N-H stretching vibration of the indole ring would likely appear as a sharp to broad band around 3100-3400 cm⁻¹. A strong, sharp absorption band around 1735-1750 cm⁻¹ is a definitive indicator of the C=O (carbonyl) stretch of the ester group. The C-O stretching of the ester would be observed in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-H stretching of the methyl and methylene groups will appear just below 3000 cm⁻¹. mdpi.comvscht.cz

IR spectroscopy is also valuable for monitoring the progress of the synthesis of methyl 2-(5-amino-1H-indol-1-yl)acetate, for example, by observing the appearance of the characteristic ester carbonyl band or the disappearance of reactant functional group signals.

Interactive Data Table: Characteristic IR Absorption Bands for Methyl 2-(5-amino-1H-indol-1-yl)acetate

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3500 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3100 - 3400 | N-H Stretch | Indole N-H |

| > 3000 | C-H Stretch | Aromatic C-H |

| < 3000 | C-H Stretch | Aliphatic C-H (CH₂, CH₃) |

| 1735 - 1750 | C=O Stretch | Ester |

| 1600 - 1585 | C-C Stretch (in-ring) | Aromatic |

| 1000 - 1300 | C-O Stretch | Ester |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of UV or visible light, which promotes electrons from a ground state to a higher energy excited state. shu.ac.uk The absorption wavelengths and intensities are characteristic of the chromophores (light-absorbing groups) and the extent of conjugation within the molecule. uzh.ch

For methyl 2-(5-amino-1H-indol-1-yl)acetate, the indole ring system is the primary chromophore. Indole and its derivatives typically exhibit two main absorption bands. The more intense band, usually found at shorter wavelengths (around 220-270 nm), is attributed to π → π* transitions within the aromatic system. libretexts.org A second, less intense band at longer wavelengths (around 270-290 nm) is also characteristic of the indole nucleus. The presence of the amino group, an auxochrome, on the benzene (B151609) portion of the indole ring is expected to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths and potentially an increase in their intensity (hyperchromic effect) due to extended conjugation. slideshare.net Studying the UV-Vis spectrum in solvents of varying polarity can also provide information about the nature of the electronic transitions.

Interactive Data Table: Expected UV-Vis Absorption Maxima (λmax) for Methyl 2-(5-amino-1H-indol-1-yl)acetate

| Transition Type | Expected λmax (nm) | Chromophore |

| π → π | ~230 - 280 | Indole Ring System |

| π → π | ~280 - 310 | Indole Ring System with -NH₂ |

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. mdpi.com

For methyl 2-(5-amino-1H-indol-1-yl)acetate (C₁₁H₁₂N₂O₂), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight. The fragmentation pattern would likely involve characteristic losses, such as the loss of the methoxy (B1213986) group (-OCH₃) or the entire carbomethoxy group (-COOCH₃) from the acetate side chain. Cleavage at the N-CH₂ bond is also a probable fragmentation pathway.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. mdpi.com This precision allows for the determination of the elemental composition of the molecule, thereby confirming the molecular formula. For methyl 2-(5-amino-1H-indol-1-yl)acetate, HRMS would be used to verify that the experimentally measured exact mass corresponds to the calculated theoretical mass for the formula C₁₁H₁₂N₂O₂.

Interactive Data Table: HRMS Data for Methyl 2-(5-amino-1H-indol-1-yl)acetate

| Molecular Formula | Calculated Monoisotopic Mass [M+H]⁺ (Da) | Observed Mass [M+H]⁺ (Da) |

| C₁₁H₁₂N₂O₂ | 205.0972 | Within a few ppm of calculated value |

Coupling with Chromatographic Separations (GC-MS, LC-MS/MS)

Coupling mass spectrometry with chromatographic techniques like Gas Chromatography (GC) or Liquid Chromatography (LC) allows for the separation of components in a mixture prior to their detection by the mass spectrometer. lcms.cz

LC-MS/MS is particularly well-suited for the analysis of methyl 2-(5-amino-1H-indol-1-yl)acetate, given its polarity and thermal sensitivity. nih.govresearchgate.net In this technique, the compound is first separated from impurities by LC. It then enters the mass spectrometer, where it is ionized (e.g., by electrospray ionization, ESI). The precursor ion corresponding to the protonated molecule [M+H]⁺ is selected and subjected to collision-induced dissociation (CID) to generate a series of product ions. This process (MS/MS) yields a characteristic fragmentation spectrum that is highly specific to the compound, enabling its sensitive and selective quantification in complex matrices. cam.ac.uk This is invaluable for reaction monitoring, purity assessment, and metabolite identification studies.

X-ray Diffraction (XRD) for Solid-State Structure Determination and Crystallographic Analysis

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. mdpi.com If a suitable single crystal of methyl 2-(5-amino-1H-indol-1-yl)acetate can be grown, XRD analysis would provide a wealth of information, including:

Unambiguous confirmation of the molecular structure and connectivity.

Precise bond lengths, bond angles, and torsion angles. nih.gov

Information on the conformation of the molecule in the crystal lattice.

Details of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. nih.govnih.gov

The amino group and the indole N-H are potential hydrogen bond donors, while the ester carbonyl oxygen is a hydrogen bond acceptor. These interactions would play a significant role in the supramolecular architecture of the compound in the solid state. mdpi.com

Interactive Data Table: Potential Crystallographic Data for Methyl 2-(5-amino-1H-indol-1-yl)acetate

| Parameter | Information Provided |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry of the unit cell |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the unit cell |

| Bond Lengths (Å) | Precise distances between atoms |

| Bond Angles (°) | Angles between adjacent bonds |

| Intermolecular Contacts | Hydrogen bonds, π-stacking distances |

Chromatographic Methods for Purification, Purity Assessment, and Reaction Progress Monitoring (HPLC, TLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), are indispensable tools in the workflow involving methyl 2-(5-amino-1H-indol-1-yl)acetate. These methods are applied for the purification of the synthesized compound, assessment of its purity, and real-time monitoring of the reaction progress.

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and widely used method for qualitatively monitoring the progress of chemical reactions that produce or consume methyl 2-(5-amino-1H-indol-1-yl)acetate. thieme.demdpi.com By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and developing it with an appropriate mobile phase, chemists can visualize the disappearance of starting materials and the appearance of the desired product. mdpi.comresearchgate.net The choice of eluent is critical for achieving good separation. A common mobile phase for indole derivatives is a mixture of ethyl acetate and petroleum ether, with the ratio adjusted to optimize the resolution of spots. google.com Visualization can be achieved under UV light or by using chemical staining agents.

High-Performance Liquid Chromatography (HPLC) offers a more powerful and quantitative approach for both purity assessment and purification. helixchrom.com For analytical purposes, reversed-phase HPLC is the most common technique. mdpi.comnih.gov In this mode, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water or buffer and an organic modifier like methanol (B129727) or acetonitrile. mdpi.com The retention and selectivity can be fine-tuned by adjusting the mobile phase composition and pH. nih.gov

For the purification of methyl 2-(5-amino-1H-indol-1-yl)acetate and related 5-aminoindole (B14826) derivatives, preparative HPLC is often employed. d-nb.info This technique uses larger columns and higher flow rates to isolate the compound of interest from by-products and unreacted starting materials. Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can offer enhanced selectivity for complex mixtures of indole derivatives. helixchrom.com The inherent instability and potential for air oxidation of some 5-aminoindole derivatives must be considered during the development of chromatographic methods. d-nb.info

Interactive Table: Typical Chromatographic Conditions for Analysis of Indole Derivatives Users can filter and sort the data based on the technique, stationary phase, and mobile phase to understand the common methodologies.

| Technique | Purpose | Stationary Phase | Typical Mobile Phase | Detection | Reference |

| TLC | Reaction Monitoring | Silica Gel 60 F254 | Ethyl Acetate / Petroleum Ether (e.g., 1:4 v/v) | UV Light (254 nm) | mdpi.comgoogle.com |

| HPLC | Purity Assessment | Reversed-Phase C18 | Methanol / Water with 0.1% Formic Acid (Gradient) | UV, Diode Array (DAD) | mdpi.com |

| HPLC | Purity Assessment | Chiralpak AD-H | n-Heptane / Isopropanol (7:3 v/v) | UV | amazonaws.com |

| HPLC | Purification | Reversed-Phase C18 | Acetonitrile / Water | UV | d-nb.info |

| HPLC | Analysis | Mixed-Mode (RP/Ion-Exchange) | Acetonitrile / Water / Buffer | UV, LC/MS | helixchrom.com |

Derivatization Strategies for Enhanced Analytical Detection and Separation

Derivatization is a chemical modification process used to convert an analyte into a product with properties more suitable for a given analytical method. researchgate.net For methyl 2-(5-amino-1H-indol-1-yl)acetate, derivatization primarily targets the primary amino group to enhance its detectability in HPLC, especially when analyzing low concentrations in complex matrices. libretexts.orgsci-hub.se The introduction of a chromophore or fluorophore can significantly improve the response of UV-Visible or fluorescence detectors, respectively. researchgate.net

This strategy can be performed either before the chromatographic separation (pre-column derivatization) or after (post-column derivatization). libretexts.org Pre-column derivatization is more common and involves reacting the sample with a derivatizing agent prior to injection into the HPLC system. researchgate.net

Several reagents are effective for the derivatization of primary amines and could be applied to methyl 2-(5-amino-1H-indol-1-yl)acetate:

1-Fluoro-2,4-dinitrobenzene (FDNB): Reacts with primary and secondary amines to form highly conjugated dinitrophenyl (DNP) derivatives that strongly absorb UV light. libretexts.org

Dansyl Chloride (DNS-Cl): 1-Dimethylaminonaphthalene-5-sulfonyl chloride reacts with primary amines to produce intensely fluorescent derivatives, enabling highly sensitive detection. researchgate.net

9-Fluorenylmethyl Chloroformate (Fmoc-Cl): This reagent also forms highly fluorescent derivatives with primary amines, offering another route to enhanced sensitivity. researchgate.net

Beyond improving detection, derivatization can also alter the chromatographic properties of the analyte. By attaching a more hydrophobic group, the retention of the polar methyl 2-(5-amino-1H-indol-1-yl)acetate on a reversed-phase column can be increased, potentially improving its separation from other polar, early-eluting compounds. libretexts.org

Interactive Table: Common Derivatizing Reagents for Primary Amines in HPLC Users can explore different reagents and their corresponding detection methods to see how they enhance analytical performance.

| Derivatizing Reagent | Abbreviation | Target Functional Group | Resulting Moiety | Detection Method | Reference |

| 1-Fluoro-2,4-dinitrobenzene | FDNB | Primary Amino | Dinitrophenyl (DNP) | UV-Visible | libretexts.org |

| 1-Dimethylaminonaphthalene-5-sulfonyl chloride | DNS-Cl | Primary Amino | Dansyl | Fluorescence | researchgate.net |

| 9-Fluorenylmethyl Chloroformate | Fmoc-Cl | Primary Amino | Fluorenylmethyloxycarbonyl | Fluorescence | researchgate.net |